AVP-13358

Catalog No.
S519872
CAS No.
459805-03-9
M.F
C30H29N5O2
M. Wt
491.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AVP-13358

CAS Number

459805-03-9

Product Name

AVP-13358

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36)

InChI Key

LUPHOOKVGNVAFT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AVP-13358; AVP 13358; AVP13358;

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

The exact mass of the compound 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- is 491.2321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AVP-13358 is a highly potent, orally active 2-(substituted phenyl)benzimidazole derivative characterized by an adamantane moiety and a pyridine-substituted core. It functions as a selective inhibitor of immunoglobulin E (IgE) and a CD23 antagonist, demonstrating single-digit nanomolar potency with an IC50 of 3 nM in vitro. From a procurement and formulation perspective, the compound's structural design specifically addresses the poor gastrointestinal absorption typical of highly lipophilic benzimidazoles. The inclusion of the pyridine group provides a critical site for salt formation, allowing researchers to significantly enhance its aqueous solubility and oral bioavailability without sacrificing its core pharmacological activity against Th2 cytokines, including IL-4, IL-5, and IL-13 [1].

Substituting AVP-13358 with generic 2-phenylbenzimidazoles or standard immunosuppressants often results in compromised in vivo performance due to severe solubility limitations and rapid clearance . While simpler analogs may exhibit baseline anti-inflammatory activity, they lack the specific pyridine substitution that enables AVP-13358 to maintain high oral bioavailability. Furthermore, standard Golgi disruptors like brefeldin A or monensin cannot serve as functional substitutes, as they induce broad cellular toxicity and generalized Golgi collapse [1]. AVP-13358 operates via a highly specific mechanism—selectively displacing resident Golgi proteins required for IgE and CD23 processing—making it non-interchangeable for assays requiring targeted secretory pathway modulation without global cytotoxicity[1].

In Vivo Translation of IgE Inhibition Potency

A critical challenge in developing lipophilic benzimidazoles is the drastic drop in potency when transitioning from cell-based assays to animal models. AVP-13358 overcomes this, demonstrating an in vivo IC50 of 8 nM for IgE inhibition in BALB/c mice, closely mirroring its in vitro IC50 of 3 nM . This near-parity in potency contrasts sharply with earlier generation analogs, which often required massive dose escalations to achieve systemic effects.

Evidence DimensionIgE inhibition IC50
Target Compound Data8 nM (in vivo) / 3 nM (in vitro)
Comparator Or BaselineStandard lipophilic benzimidazole derivatives (significant potency loss in vivo)
Quantified DifferenceMaintained single-digit nanomolar potency across in vitro and in vivo models
ConditionsBALB/c mice assay for IgE suppression

Ensures that researchers can reliably translate in vitro findings to in vivo models without the confounding variables of massive dose escalation or formulation-induced toxicity.

Formulation Compatibility: Salt-Driven Bioavailability Enhancement

The highly lipophilic nature of adamantane-containing compounds typically impedes gastrointestinal absorption. AVP-13358 was specifically engineered with a pyridine group to facilitate salt formation. When formulated as a methanesulfonate salt, AVP-13358 exhibited an approximately 3-fold improvement in apparent oral bioavailability compared to the free base administered as a suspension in a 0.2 M citric acid formulation (pH 4) [1].

Evidence DimensionApparent oral bioavailability
Target Compound DataAVP-13358 methanesulfonate salt
Comparator Or BaselineAVP-13358 free base in 0.2 M citric acid suspension (pH 4)
Quantified Difference3-fold higher oral bioavailability
ConditionsMouse serum levels measured 1 and 4 hours post oral gavage (40 mg/kg)

Provides formulation scientists with a validated, highly processable salt form that overcomes the inherent solubility barriers of complex lipophilic small molecules.

Mechanism Specificity: Targeted Golgi Disruption vs. Global Toxicity

While AVP-13358 exerts its effects by perturbing the processing of proteins in the Golgi apparatus, its action is highly specific compared to classical Golgi poisons. Unlike brefeldin A or monensin, which cause generalized Golgi collapse and broad cytotoxicity, AVP-13358 selectively displaces resident Golgi proteins required for the cellular release of IgE, cytokines, and membrane expression of CD23 [1].

Evidence DimensionMechanism of Golgi perturbation
Target Compound DataSelective displacement of specific resident Golgi proteins
Comparator Or BaselineBrefeldin A / Monensin (generalized Golgi collapse)
Quantified DifferenceAbsence of global cellular toxicity while maintaining targeted secretory blockade
ConditionsCellular processing assays for IL-4, IL-5, IL-13, and CD23

Allows researchers to precisely interrogate specific secretory and immune pathways without the confounding effects of generalized cellular poisoning.

Structural Optimization: Retaining Potency During Solubility Enhancement

A major hurdle in optimizing lipophilic benzimidazoles is that adding polar groups to improve aqueous solubility typically increases the IC50, reducing efficacy. AVP-13358 bypassed this trade-off by utilizing a pyridine group on the benzimidazole core instead of standard hydroxyl conjugation sites. This specific substitution substantially improved oral bioavailability without causing the significant loss of anti-IgE activity observed in hydroxyl-conjugated analogs[1].

Evidence DimensionPotency retention upon solubility enhancement
Target Compound DataPyridine-substituted core (AVP-13358) maintained low-nanomolar IC50
Comparator Or BaselineHydroxyl-conjugated analogs (increased IC50 / lost potency)
Quantified DifferenceSubstantially improved oral bioavailability without significant loss of activity
ConditionsStructure-activity relationship (SAR) profiling for anti-IgE activity

Demonstrates that AVP-13358 is a fully optimized lead compound, saving procurement teams and researchers the time and cost of performing their own solubility-potency SAR optimizations.

In Vivo Modeling of Th2-Mediated Allergic Responses

Due to its validated 8 nM in vivo IC50, AVP-13358 is the optimal pharmacological tool for suppressing IgE, IL-4, IL-5, and IL-13 in murine models of asthma and allergy, providing reliable systemic exposure without the need for complex intravenous dosing .

Salt Screening and Formulation Benchmarking

As a highly lipophilic adamantane-derivative that successfully utilizes a pyridine substitution for methanesulfonate salt formation, AVP-13358 serves as a critical benchmark compound for pharmaceutical scientists developing oral formulations for poorly soluble active pharmaceutical ingredients (APIs) [1].

Selective Probing of Golgi-Dependent Secretory Pathways

Because it avoids the generalized Golgi collapse associated with brefeldin A, AVP-13358 is uniquely suited for in vitro assays designed to study the specific trafficking, processing, and membrane expression of CD23 and related cytokines in immune and drug-resistant tumor cells [1].

Structure-Activity Relationship (SAR) Reference Standard

Given its successful balance of lipophilicity and oral bioavailability, AVP-13358 acts as a crucial reference standard for medicinal chemistry programs aiming to optimize the pharmacokinetic profiles of complex benzimidazole derivatives without sacrificing target binding affinity [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

491.23212518 Da

Monoisotopic Mass

491.23212518 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3HQE3644QV

Wikipedia

Avp-13358

Dates

Last modified: 02-18-2024
1: Richards ML, Lio SC, Sinha A, Tieu KK, Sircar JC. Novel 2-(substituted phenyl)benzimidazole derivatives with potent activity against IgE, cytokines, and CD23 for the treatment of allergy and asthma. J Med Chem. 2004 Dec 16;47(26):6451-4. PubMed PMID: 15588078.

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